molecular formula C13H14BrClN2O2 B13090470 tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate

tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B13090470
M. Wt: 345.62 g/mol
InChI Key: RMVQZCAREJDXMQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate is a chemical compound with the molecular formula C13H14BrClN2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzimidazole core, which is then functionalized with bromomethyl and chloro groups.

    Reaction Conditions: The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and chlorinating agents like thionyl chloride (SOCl2). The reactions are typically carried out in solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) under controlled temperatures.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise reaction conditions and scaling up the production process.

Chemical Reactions Analysis

tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.

    Common Reagents and Conditions: Reagents like sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation are commonly used. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative.

Scientific Research Applications

tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, it serves as a precursor for the development of pharmaceutical compounds. Its derivatives are explored for their pharmacological properties.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate involves its interaction with molecular targets in biological systems. The bromomethyl and chloro groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzimidazole core can interact with DNA or RNA, affecting cellular processes. The exact pathways and targets depend on the specific biological context and the derivatives used.

Comparison with Similar Compounds

tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-(bromomethyl)-6-chloro-1H-benzo[d]imidazole-1-carboxylate: This compound has a similar structure but with the chloro group at a different position, which can affect its reactivity and biological activity.

    tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate: This compound has a piperidine ring instead of a benzimidazole core, leading to different chemical and biological properties.

    tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound features a piperazine ring and a bromophenyl group, offering distinct reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern on the benzimidazole core, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C13H14BrClN2O2

Molecular Weight

345.62 g/mol

IUPAC Name

tert-butyl 4-(bromomethyl)-5-chlorobenzimidazole-1-carboxylate

InChI

InChI=1S/C13H14BrClN2O2/c1-13(2,3)19-12(18)17-7-16-11-8(6-14)9(15)4-5-10(11)17/h4-5,7H,6H2,1-3H3

InChI Key

RMVQZCAREJDXMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2CBr)Cl

Origin of Product

United States

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